2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid
Description
Historical Perspectives and Background in Related Structural Motifs
The scientific interest in 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid is best understood by first examining its parent compound, N-acetyl-L-aspartic acid (NAA). NAA is one of the most abundant amino acids in the vertebrate brain and its presence has been linked to various neurological functions. nih.gov Its discovery and subsequent research have established it as a marker for neuronal health and integrity. wikipedia.org
Historically, the modification of amino acids has been a cornerstone of peptide chemistry and drug discovery. The development of protecting groups, such as the benzyl (B1604629) ester, has been instrumental in allowing chemists to selectively modify specific parts of a molecule while leaving other reactive sites untouched. Benzyl esters, in particular, have a long history of use due to their relative stability and the ease with which they can be removed under specific conditions, often through catalytic hydrogenation. This allows for the targeted synthesis of complex peptides and other biologically active molecules.
The combination of the N-acetylated aspartic acid backbone with a benzyl ester protecting group represents a logical progression in the field, providing a molecular tool to probe the functions of NAA and to serve as a building block in more complex syntheses.
Rationale for Synthetic Investigations of the Chemical Compound
The primary rationale for the synthesis of this compound lies in its utility as a protected derivative of N-acetyl-L-aspartic acid. The introduction of the benzyl ester serves several key purposes in a research setting:
Enhanced Lipophilicity: The benzyl group increases the molecule's lipophilicity, or its ability to dissolve in fats and oils. This modification can facilitate the transport of the compound across biological membranes, such as the blood-brain barrier, which is often a significant hurdle in the study of neurological compounds.
Intermediate for Synthesis: In the context of peptide synthesis or the creation of other complex molecules, protecting one of the carboxylic acid groups of N-acetyl-L-aspartic acid is crucial. The benzyl ester allows for selective reactions to occur at the other free carboxylic acid group or the amide functionality. L-Aspartic acid β-benzyl ester, a closely related precursor, is utilized in the synthesis of peptides and block copolymers. chemicalbook.com
Controlled Release of NAA: The benzyl ester can be cleaved under specific chemical conditions to release N-acetyl-L-aspartic acid. This allows for the controlled delivery of NAA to a specific biological system or in a particular chemical reaction, enabling researchers to study its effects with greater precision.
The synthesis of this compound is therefore driven by the need for a versatile and protected form of a biologically important molecule, enabling a wide range of chemical and biological investigations. A plausible synthetic route involves the N-acetylation of L-aspartic acid 4-benzyl ester. The N-acetylation of amino acids and their esters is a well-established chemical transformation, often carried out using reagents like acetic anhydride (B1165640). aklectures.comchemicalbook.com The selective acetylation of the amino group can be achieved under controlled conditions. nih.gov
Overview of Potential Research Trajectories for the Chemical Compound
The unique chemical structure of this compound opens up several promising avenues for future research:
Neuroprotective Studies: Given the role of N-acetyl-L-aspartic acid in neuronal health, this benzyl ester derivative could be investigated for its potential neuroprotective effects. Its enhanced ability to cross the blood-brain barrier might allow for more effective delivery of the active NAA moiety to the central nervous system. Research has shown that NAA may play a role in preventing and reversing the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. researchgate.net
Myelin Synthesis Research: N-acetyl-L-aspartic acid is known to be a source of acetate (B1210297) for the synthesis of myelin, the protective sheath that surrounds nerve fibers. frontiersin.org The benzyl ester derivative could be used as a tool to study the mechanisms of myelin formation and repair, with potential implications for demyelinating diseases such as multiple sclerosis.
Development of Novel Peptides and Peptidomimetics: As a protected amino acid derivative, this compound can serve as a valuable building block in the synthesis of novel peptides and peptidomimetics. These new molecules could be designed to interact with specific biological targets and could have applications in drug discovery and development.
Cancer and Immunity Research: Recent studies have highlighted the relevance of NAA metabolism in diverse tissues beyond the brain, including in cancer cells and immune cells. nih.gov The benzyl ester derivative could be used to probe the role of NAA in these contexts, potentially leading to new therapeutic strategies.
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-9(15)14-11(13(17)18)7-12(16)19-8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRQBCVXVCWXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Acetamido 4 Benzyloxy 4 Oxobutanoic Acid
Development of Novel Synthetic Routes to the Chemical Compound
The development of new synthetic pathways to 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid is driven by the need for efficient, selective, and stereochemically pure products. Research in this area often focuses on chemo- and regioselective transformations, as well as stereoselective approaches to ensure the desired chirality of the final molecule.
Chemo- and Regioselective Transformations in the Synthesis of the Chemical Compound
Chemo- and regioselectivity are paramount in the synthesis of this compound due to the presence of multiple reactive functional groups: a secondary amide, a free carboxylic acid, and a benzyl (B1604629) ester. A key challenge is the selective esterification of the β-carboxylic acid of N-acetylaspartic acid in the presence of the α-carboxylic acid.
One common approach involves the initial protection of the α-carboxylic acid and the amino group, followed by the esterification of the remaining carboxylic acid. For instance, a synthetic route can be envisioned starting from L-aspartic acid. The amino group is first acetylated to form N-acetyl-L-aspartic acid. Subsequently, the α-carboxylic acid can be selectively protected, for example, as a tert-butyl ester, allowing for the specific esterification of the β-carboxylic acid with benzyl alcohol. The final step would then involve the selective deprotection of the α-carboxylic acid.
A patent for a related compound, L-aspartate-4-methyl ester-1-benzyl ester, outlines a method that could be adapted. This process involves the protection of the amino group of L-aspartic acid β-methyl ester with a tert-butyloxycarbonyl (Boc) group, followed by esterification with benzyl bromide, and subsequent deprotection of the amino group google.com. This highlights a regioselective strategy where one carboxyl group is pre-masked as an ester, the amino group is protected, the other carboxyl group is esterified, and finally, the protecting group is removed.
Stereoselective Approaches to the Chemical Compound's Synthesis
Maintaining the stereochemical integrity of the chiral center at the α-carbon of the aspartic acid backbone is crucial. The synthesis of this compound typically starts from the naturally occurring L-aspartic acid, thus ensuring the desired (S)-configuration in the final product.
Stereoselective synthesis aims to preserve this chirality throughout the reaction sequence. The conditions for N-acetylation and esterification must be chosen carefully to avoid racemization. For example, reactions are generally carried out under mild conditions to prevent the epimerization of the chiral center. The use of enzymatic methods, which are known for their high stereoselectivity, represents a promising alternative for the synthesis of such chiral compounds.
Optimization of Reaction Conditions for the Chemical Compound's Formation
The efficiency and purity of the synthesized this compound are highly dependent on the reaction conditions. Optimization of parameters such as catalysts, solvents, and temperature is essential to maximize yield and minimize side reactions.
Catalyst Development for Key Steps in the Chemical Compound's Synthesis
The esterification of the β-carboxylic acid of N-acetylaspartic acid with benzyl alcohol is a key step that often requires a catalyst. Both acid and base catalysts can be employed.
Acid Catalysis : Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used for esterification. However, these conditions can sometimes lead to side reactions, including dehydration or rearrangement. The development of milder and more selective acid catalysts is an active area of research.
Coupling Reagents : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the esterification under mild conditions, which is beneficial for preserving the stereochemical integrity of the molecule scielo.org.mx.
Solvent and Temperature Effects on the Chemical Compound's Yield and Purity
The choice of solvent and the reaction temperature significantly influence the outcome of the synthesis.
Solvent : The solvent must be inert to the reactants and capable of dissolving them to a reasonable extent. For the esterification step, non-polar aprotic solvents like dichloromethane (DCM) or polar aprotic solvents such as dimethylformamide (DMF) are often used. The polarity of the solvent can affect the reaction rate and selectivity.
Temperature : The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions and potentially lead to racemization. Enzymatic reactions, on the other hand, are typically carried out at mild temperatures, which helps to maintain the stereochemical purity of the product. For instance, in the enzymatic synthesis of benzyl cinnamate, the yield was found to increase with temperature up to a certain point, after which the enzyme's stability might be compromised researchgate.net.
The following table summarizes the potential effects of different reaction parameters on the synthesis of this compound, based on general principles of organic synthesis.
| Parameter | Effect on Yield | Effect on Purity | Considerations |
| Catalyst | Can significantly increase reaction rate and yield. | Choice of catalyst can influence the formation of byproducts. | Mild catalysts are preferred to avoid racemization. |
| Solvent | Solubility of reactants and intermediates affects reaction rate. | Polarity can influence side reactions. | Must be inert to reactants and reaction conditions. |
| Temperature | Higher temperature generally increases reaction rate. | Higher temperature can lead to decomposition and racemization. | Optimization is required to balance reaction rate and product stability. |
| Reactant Ratio | Stoichiometry affects the extent of reaction. | Excess of one reactant may lead to purification challenges. | An excess of the less expensive reagent is often used to drive the reaction to completion. |
Protecting Group Strategies and Deprotection in the Synthesis of the Chemical Compound
The synthesis of this compound necessitates a robust protecting group strategy to ensure that the desired transformations occur at the correct functional groups. The molecule contains three key functionalities that may require protection: the α-amino group, the α-carboxylic acid, and the β-carboxylic acid.
The target molecule already incorporates an acetyl group (Ac) protecting the amino group and a benzyl group (Bn) protecting the β-carboxylic acid. The acetyl group is a stable amide linkage formed by the acylation of the amino group of aspartic acid. The benzyl ester is a common protecting group for carboxylic acids.
A plausible synthetic strategy would start with L-aspartic acid. The first step would be the selective protection of the β-carboxyl group as a benzyl ester. This can be achieved through various methods, including direct esterification under acidic conditions, though this can sometimes lead to a mixture of α- and β-esters. A more controlled approach involves the formation of an anhydride (B1165640) intermediate that reacts preferentially at the β-position.
Once the β-benzyl ester of aspartic acid is obtained, the amino group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base. This step yields the final product, this compound.
Alternatively, if the synthesis starts with N-acetyl-L-aspartic acid, the challenge lies in the regioselective esterification of the β-carboxylic acid. This can be achieved by temporarily protecting the α-carboxylic acid.
Deprotection: The benzyl ester protecting group can be removed under mild conditions by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst on carbon, Pd/C) wiley-vch.delibretexts.org. This method is advantageous as it does not affect the acetyl group or the peptide bond. The reaction proceeds via the cleavage of the benzyl-oxygen bond, releasing the free carboxylic acid and toluene (B28343) as a byproduct.
The following table lists the protecting groups relevant to the synthesis of this compound and their common deprotection methods.
| Functional Group | Protecting Group | Deprotection Method | Stability |
| Amino | Acetyl (Ac) | Generally stable; can be removed under harsh acidic or basic conditions. | Stable to hydrogenolysis and mild acid/base. |
| Carboxylic Acid | Benzyl (Bn) | Catalytic hydrogenolysis (H₂/Pd-C). | Stable to mild acid and base. |
| Carboxylic Acid | tert-Butyl (tBu) | Acidic conditions (e.g., trifluoroacetic acid). | Stable to base and hydrogenolysis. |
| Amino | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., trifluoroacetic acid). | Stable to base and hydrogenolysis. |
The choice of protecting groups and the sequence of their introduction and removal are critical for the successful synthesis of this compound, ensuring high yield and purity of the final compound.
Chemical Transformations and Reactivity of 2 Acetamido 4 Benzyloxy 4 Oxobutanoic Acid
Investigations into Functional Group Interconversions of the Chemical Compound
The functional groups of 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid can be selectively modified to yield a variety of other compounds. Key interconversions include the cleavage of the benzyl (B1604629) ester, hydrolysis of the acetamido group, and transformations of the carboxylic acid.
The benzyl ester is a common protecting group in organic synthesis, particularly in peptide chemistry, and its removal is a well-established transformation. colostate.eduorganic-chemistry.org Several methods can be employed for the debenzylation of this compound to yield N-acetylaspartic acid.
One of the most common methods for benzyl ester cleavage is catalytic hydrogenolysis . organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The reaction is generally clean and efficient, affording the free carboxylic acid and toluene (B28343) as a byproduct.
| Method | Reagents | Products | Notes |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | N-Acetylaspartic acid, Toluene | Mild conditions, high yield. |
| Lewis Acid Catalysis | SnCl₄ | N-Acetylaspartic acid, Benzyl chloride | Selective for benzyl esters over benzyl ethers and amides. researchgate.netdal.ca |
| Strong Acid Hydrolysis | HBr in acetic acid | Aspartic acid, Benzyl bromide, Acetic acid | Cleaves both ester and amide bonds. |
Lewis acids, such as tin(IV) chloride (SnCl₄), have been shown to selectively cleave benzyl esters in the presence of other functional groups like benzyl ethers and amides. researchgate.netdal.ca This method offers an alternative to hydrogenolysis, particularly when other functional groups in the molecule are sensitive to reduction.
The acetamido group is generally more stable than the benzyl ester. However, it can be hydrolyzed under strong acidic or basic conditions to yield 4-(benzyloxy)-4-oxobutanoic acid and acetic acid. This reaction typically requires more forcing conditions than the cleavage of the benzyl ester.
The free carboxylic acid moiety can undergo standard transformations. For instance, it can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with amines to form amides. Esterification of the free carboxylic acid is also possible, leading to the formation of a diester.
Studies on the Reactivity of the Oxo Moiety in the Chemical Compound
The reactivity of the oxo moieties—the carbonyl groups of the acetamido, carboxylic acid, and benzyl ester functions—is central to the chemical behavior of this compound.
The ester carbonyl is the most electrophilic of the three and is susceptible to nucleophilic attack. This reactivity is exploited in transesterification reactions, where the benzyl group can be exchanged for another alkyl or aryl group by treatment with an alcohol under acidic or basic catalysis. masterorganicchemistry.com Similarly, reaction with amines (ammonolysis) can convert the benzyl ester into the corresponding amide.
The amide carbonyl of the acetamido group is significantly less reactive towards nucleophiles than the ester carbonyl due to the resonance delocalization of the nitrogen lone pair. Hydrolysis of the amide bond generally requires harsh conditions, such as prolonged heating in strong acid or base. nih.gov However, neighboring group participation from the adjacent carboxylic acid or its ester could potentially influence its reactivity. Studies on related systems have shown that amide groups can assist in the hydrolysis of nearby ester functions. nih.gov
The carboxylic acid carbonyl can be activated to enhance its reactivity. For example, conversion to an acid chloride or activation with coupling reagents used in peptide synthesis makes it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and thiols.
A potential intramolecular reaction for derivatives of this compound is cyclization . N-acylated aspartic acid derivatives can undergo cyclization to form succinimide (B58015) derivatives, particularly under conditions that activate the carboxylic acid. researchgate.netrsc.org This reaction proceeds via intramolecular nucleophilic attack of the amide nitrogen on the activated carbonyl carbon.
Examination of the Chemical Compound's Stability under Various Conditions
The stability of this compound is influenced by pH, temperature, and the presence of enzymatic or chemical catalysts.
pH Stability: The benzyl ester bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on the pH of the solution. nih.gov Generally, ester hydrolysis is faster at the extremes of pH. Under acidic conditions, the glycosidic bond of related sucrose (B13894) fatty acid esters is preferentially hydrolyzed, while under basic conditions, the ester bond is selectively cleaved. nih.gov While specific kinetic data for the title compound is not readily available, it is expected to exhibit similar pH-dependent stability. The amide bond of the acetamido group is significantly more stable to pH variations than the ester bond. A kinetic study on a related compound, N-acetyl dehydroalanine (B155165) methyl ester, showed that the acetamido C-N bond is hydrolyzed much slower than the ester C-O bond. nih.gov
| Condition | Affected Functional Group | Primary Transformation |
|---|---|---|
| Strong Acid (e.g., HCl, H₂SO₄) | Benzyl Ester, Acetamido Group | Hydrolysis |
| Strong Base (e.g., NaOH, KOH) | Benzyl Ester | Saponification |
| Neutral (pH ~7) | - | Generally stable at room temperature. |
| Elevated Temperature | All | Potential for decomposition and cyclization. |
Thermal Stability: At elevated temperatures, the compound may undergo decomposition. Decarboxylation of the free carboxylic acid is a potential thermal reaction, although this typically requires high temperatures unless catalyzed. Intramolecular cyclization to form a succinimide derivative is another possible reaction at elevated temperatures, especially under anhydrous conditions.
Enzymatic Stability: In biological systems, the ester and amide bonds can be susceptible to enzymatic cleavage. For instance, various proteases and esterases can catalyze the hydrolysis of these functional groups. Chymotrypsin has been shown to stereospecifically cleave the α-ester group from N-acetylaspartic and -glutamic acids. thieme-connect.de
Derivatization Strategies for the Chemical Compound
Derivatization of this compound is often performed to enhance its analytical detection or to modify its chemical properties for specific applications.
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) , the polar carboxylic acid and N-H groups need to be derivatized to increase volatility. colostate.eduresearchgate.net Common derivatization strategies include:
Esterification: The free carboxylic acid can be converted to a more volatile ester, such as a methyl or ethyl ester, using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst.
Silylation: The active hydrogens on the carboxylic acid and the amide nitrogen can be replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com
For high-performance liquid chromatography (HPLC) analysis, derivatization is often employed to introduce a chromophore or fluorophore for enhanced detection. nih.gov The free carboxylic acid can be reacted with a variety of labeling reagents. An esterification step has been shown to significantly improve the chromatographic performance and sensitivity in the quantification of N-acetylaspartate in plasma. nih.govresearchgate.net
From a synthetic perspective, the functional groups of the molecule can be considered points for derivatization to build more complex structures.
Amide Formation: The free carboxylic acid can be coupled with various amines to form a library of amides using standard peptide coupling reagents.
Conversion of the Benzyl Ester: The benzyl ester can be converted to other functional groups. For example, hydrazinolysis (reaction with hydrazine) can convert the benzyl ester to a hydrazide, which is a useful intermediate for further conjugation, such as in the synthesis of branched peptides. nih.gov Transesterification with different alcohols can also be used to introduce other ester functionalities. masterorganicchemistry.com
| Derivatization Strategy | Target Functional Group | Reagents | Purpose |
|---|---|---|---|
| Esterification | Carboxylic Acid | Diazomethane, Alcohol/Acid | GC-MS Analysis, Modification |
| Silylation | Carboxylic Acid, Amide N-H | BSTFA, TMCS | GC-MS Analysis |
| Amide Formation | Carboxylic Acid | Amine, Coupling Reagent | Synthesis of Derivatives |
| Hydrazinolysis | Benzyl Ester | Hydrazine | Synthesis of Hydrazides |
| Transesterification | Benzyl Ester | Alcohol, Acid/Base Catalyst | Synthesis of Different Esters |
Spectroscopic and Advanced Structural Elucidation Techniques for 2 Acetamido 4 Benzyloxy 4 Oxobutanoic Acid
Application of Nuclear Magnetic Resonance Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the molecular structure of 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons of the benzyl (B1604629) group would appear in the downfield region, typically between 7.3 and 7.5 ppm. The benzylic protons (CH₂Ph) would likely resonate as a singlet or a pair of doublets around 5.1 ppm. The α-proton on the chiral center of the aspartic acid backbone would be observed as a multiplet, likely a doublet of doublets, in the range of 4.5-4.8 ppm, due to coupling with the adjacent β-protons. The β-protons (CH₂) would appear as two distinct multiplets due to their diastereotopic nature, expected between 2.8 and 3.0 ppm. The methyl protons of the acetyl group would give a sharp singlet at approximately 2.0 ppm. The amide proton (NH) would present as a doublet around 8.0 ppm, and the carboxylic acid proton would be a broad singlet at a variable chemical shift, typically above 10 ppm, depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbonyl carbons of the ester and carboxylic acid would have chemical shifts in the range of 170-175 ppm, while the amide carbonyl would be found at a similar downfield position. The carbons of the phenyl ring would appear between 127 and 136 ppm. The benzylic carbon is expected around 67 ppm. The α-carbon of the amino acid backbone would resonate near 50 ppm, with the β-carbon appearing further upfield at approximately 36 ppm. The methyl carbon of the acetyl group would be observed at a characteristic upfield position, around 23 ppm.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | >10 | Broad Singlet | - |
| Amide (-NH) | ~8.0 | Doublet | ~8 |
| Aromatic (C₆H₅) | 7.3 - 7.5 | Multiplet | - |
| Benzylic (-CH₂Ph) | ~5.1 | Singlet | - |
| α-Proton (-CH) | 4.5 - 4.8 | Doublet of Doublets | ~8, ~5 |
| β-Protons (-CH₂) | 2.8 - 3.0 | Multiplet | - |
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Ester Carbonyl (-COO-) | 170 - 175 |
| Carboxylic Acid Carbonyl (-COOH) | 170 - 175 |
| Amide Carbonyl (-CONH-) | ~170 |
| Aromatic (ipso-C) | ~136 |
| Aromatic (ortho, meta, para-C) | 127 - 129 |
| Benzylic (-CH₂Ph) | ~67 |
| α-Carbon (-CH) | ~50 |
| β-Carbon (-CH₂) | ~36 |
Mass Spectrometric Approaches for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) would be employed to determine the molecular weight and to gain structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) would provide the accurate mass of the molecular ion, confirming the elemental composition (C₁₃H₁₅NO₅).
The fragmentation pattern in MS/MS analysis would be predictable. A primary fragmentation would be the loss of the benzyl group (C₇H₇, 91 Da) or benzyloxy group (107 Da). Another characteristic fragmentation would involve the cleavage of the amide bond, leading to fragments corresponding to the N-acetylaspartic acid backbone. The loss of water (18 Da) from the carboxylic acid or cleavage of the acetyl group (43 Da) are also expected fragmentation pathways.
Expected Mass Spectrometry Data:
| Technique | Expected m/z | Assignment |
|---|---|---|
| ESI-HRMS | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Molecular Ion Cluster |
| MS/MS Fragmentation | [M-91]⁺, [M-107]⁺ | Loss of benzyl/benzyloxy group |
Infrared and Ultraviolet-Visible Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups. A broad absorption band between 2500 and 3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The N-H stretch of the amide would appear around 3300 cm⁻¹. Strong carbonyl (C=O) stretching bands would be prominent between 1650 and 1750 cm⁻¹. Typically, the ester carbonyl absorbs at a higher wavenumber (around 1735 cm⁻¹) than the amide carbonyl (around 1650 cm⁻¹, Amide I band) and the carboxylic acid carbonyl (around 1710 cm⁻¹). The C-O stretching of the ester and carboxylic acid would be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ range.
Expected Infrared (IR) Data:
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| N-H (Amide) | ~3300 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=O (Ester) | ~1735 |
| C=O (Carboxylic Acid) | ~1710 |
| C=O (Amide) | ~1650 |
| C=C (Aromatic) | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to be dominated by the absorption of the benzyl group. The phenyl ring would exhibit characteristic π → π* transitions, typically with a strong absorption band around 260 nm. The amide and carboxylic acid groups also absorb in the UV region but their contributions would likely be masked by the much stronger absorbance of the aromatic ring.
Advanced Diffraction Methods for Solid-State Structure Determination
Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional solid-state structure. This technique would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular conformation and configuration. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups, which dictate the crystal packing arrangement. This information is invaluable for understanding the physical properties of the compound in the solid state. In the absence of single crystals, X-ray powder diffraction (XRPD) could be used to characterize the crystalline form of a bulk sample.
Computational and Theoretical Studies on 2 Acetamido 4 Benzyloxy 4 Oxobutanoic Acid
Quantum Chemical Calculations of the Chemical Compound's Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For a compound like 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid, DFT methods such as B3LYP or long-range corrected functionals like ωB97X-D, combined with appropriate basis sets (e.g., 6-311++G(d,p) or aug-cc-pVTZ), would be employed to obtain a detailed understanding of its molecular properties.
Studies on analogous N-acetylated amino acid esters, such as the N-acetylated derivative of L-aspartic acid dimethyl ester, have utilized the ωB97X-D functional with an aug-cc-pVTZ basis set to investigate their conformational preferences and electronic properties. rsc.org Such calculations typically yield optimized molecular geometries, from which bond lengths, bond angles, and dihedral angles can be determined.
The electronic properties are further characterized by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally suggests higher stability.
Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and hyperconjugative interactions that influence the molecule's stability. For similar compounds, NBO analysis has shown that both steric and hyperconjugative effects play a significant role in determining conformational stabilities. rsc.org The distribution of electrostatic potential on the molecular surface, often visualized through a Molecular Electrostatic Potential (MEP) map, can identify regions that are prone to electrophilic or nucleophilic attack.
Table 1: Predicted Electronic Properties from Analogous Computational Studies
| Property | Predicted Characteristic for this compound |
|---|---|
| HOMO Energy | Expected to be localized on the electron-rich regions, such as the benzene (B151609) ring and carbonyl oxygen atoms. |
| LUMO Energy | Likely to be distributed over the electron-deficient areas, such as the carbonyl carbon atoms. |
| HOMO-LUMO Gap | A moderate gap is anticipated, suggesting a balance between stability and reactivity. |
| Dipole Moment | A significant dipole moment is expected due to the presence of polar functional groups (amide, carboxylic acid, ester). |
| NBO Charges | Negative charges are predicted on the oxygen and nitrogen atoms, while carbon atoms in carbonyl and carboxyl groups will carry partial positive charges. |
Molecular Dynamics Simulations of the Chemical Compound's Conformational Landscape
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of a molecule over time, providing a dynamic picture of its behavior in various environments, such as in a vacuum or in different solvents.
The conformational flexibility of this compound arises from several rotatable bonds, including those in the butanoic acid backbone and the benzyloxy group. MD simulations can identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
In a study on the N-acetylated derivative of L-aspartic acid dimethyl ester, a close analog, theoretical calculations were combined with spectroscopic data to assign the most stable conformers in different solvents. rsc.org This integrated approach demonstrates the importance of considering the solvent environment in conformational analysis, as intermolecular interactions can significantly influence the stability of different conformers.
Key dihedral angles that would be monitored in an MD simulation of this compound include the C-C bonds of the succinic acid backbone and the C-O bond of the benzyl (B1604629) ester. The resulting trajectory can be analyzed to generate Ramachandran-like plots for the relevant dihedral angles, revealing the preferred conformational states. Intramolecular hydrogen bonding, which can be identified and characterized using methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis, can also play a role in stabilizing certain conformations, although studies on similar molecules suggest it may be a secondary factor compared to steric and hyperconjugative effects. rsc.org
Table 2: Key Rotatable Bonds and Expected Conformational Features
| Rotatable Bond | Description | Expected Influence on Conformation |
|---|---|---|
| Cα-Cβ (butanoic acid) | Rotation around the central bond of the succinate (B1194679) backbone. | Determines the relative orientation of the acetamido and benzyloxycarboxy groups. |
| N-Cα (amide) | Rotation around the amide bond. | Influences the orientation of the acetyl group relative to the backbone. |
| C(O)-O (ester) | Rotation around the ester bond. | Affects the position of the benzyl group. |
| O-CH₂ (benzyl) | Rotation around the ether-like bond. | Determines the orientation of the phenyl ring. |
Prediction of Reactivity and Reaction Pathways involving the Chemical Compound
Computational chemistry provides valuable tools for predicting the reactivity of a molecule and exploring potential reaction pathways. The electronic structure data obtained from quantum chemical calculations (as described in Section 5.1) is fundamental to these predictions.
The MEP map can highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of this compound. The carboxylic acid and amide oxygen atoms are expected to be nucleophilic centers, while the carbonyl carbons are likely electrophilic sites. The aromatic ring of the benzyloxy group could participate in electrophilic aromatic substitution reactions.
Computational methods can be used to model various chemical transformations, such as hydrolysis of the ester or amide bonds, or reactions at the carboxylic acid group. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. The height of the energy barrier at the transition state determines the activation energy and, consequently, the reaction rate.
For instance, the hydrolysis of the benzyl ester could be modeled by simulating the approach of a water molecule or a hydroxide (B78521) ion. The calculations would reveal the most likely mechanism (e.g., addition-elimination) and the energetic feasibility of the reaction. Similarly, the reactivity of the carboxylic acid group in esterification or amidation reactions could be computationally explored.
In Silico Modeling of Interactions with Research-Relevant Macromolecules
In silico modeling, particularly molecular docking and molecular dynamics simulations, is a cornerstone of modern drug discovery and biochemical research, used to predict and analyze the interaction of small molecules with biological macromolecules like proteins and nucleic acids.
Given its structure as an N-acetylated amino acid derivative, this compound could be investigated as a potential ligand for various enzymes or receptors. Molecular docking studies would be the first step in this process. Docking algorithms predict the preferred binding orientation of a ligand to a macromolecule's binding site and estimate the binding affinity, often expressed as a docking score.
For example, computational studies on benzylsuccinate, a structural analog, have been used to understand its binding to the active site of the enzyme benzylsuccinate synthase. These studies involved homology modeling of the enzyme, docking of the substrate, and subsequent MD simulations to analyze the stability of the enzyme-substrate complex and identify key interacting residues.
In a hypothetical docking study of this compound with a target protein, the various functional groups would be expected to form specific interactions:
The carboxylic acid group could form hydrogen bonds or salt bridges with basic amino acid residues (e.g., lysine, arginine) or metal ions in the active site.
The acetamido group can act as both a hydrogen bond donor (N-H) and acceptor (C=O).
The benzyl ester group, with its aromatic ring, could engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The ester carbonyl can also act as a hydrogen bond acceptor.
Following docking, MD simulations of the ligand-protein complex can provide a more dynamic and realistic picture of the binding event. These simulations can assess the stability of the predicted binding pose over time and calculate binding free energies, which offer a more accurate estimation of binding affinity.
Table 3: Potential Intermolecular Interactions with Macromolecules
| Functional Group of Ligand | Potential Interacting Residues/Moieties in a Macromolecule | Type of Interaction |
|---|---|---|
| Carboxylic Acid | Lysine, Arginine, Histidine | Hydrogen Bonding, Salt Bridge |
| Acetamido (N-H) | Aspartate, Glutamate, Carbonyl backbones | Hydrogen Bonding (Donor) |
| Acetamido (C=O) | Asparagine, Glutamine, Serine, Threonine | Hydrogen Bonding (Acceptor) |
| Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | π-π Stacking, Hydrophobic Interactions |
| Ester Carbonyl | Asparagine, Glutamine, Serine, Threonine | Hydrogen Bonding (Acceptor) |
Role As a Synthetic Intermediate and Building Block in Organic Chemistry Research
Utilization of the Chemical Compound in the Synthesis of Complex Molecules
The unique structural features of 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid make it an important starting material for the synthesis of a variety of complex organic molecules. The presence of both a protected amine and a protected carboxylic acid allows for selective chemical transformations at different parts of the molecule.
One notable application is in the synthesis of poly-β-(α-benzyl-L-aspartate). This polymer can be synthesized through the ring-opening anionic assisted polymerization of L-aspartic β-lactam benzyl (B1604629) ester, which is a derivative of the title compound. Such polymers are of interest for their potential as biodegradable materials and for their piezoelectric properties.
Furthermore, derivatives of this compound have been employed in the synthesis of bioactive molecules. For instance, compounds with a similar oxobutanoic acid core have been used to create inhibitors of HIV-1 integrase, an essential enzyme for viral replication.
Development of Peptide or Amide Analogs Incorporating the Chemical Compound
A significant application of this compound is in the field of peptide chemistry. The formation of an amide bond is a fundamental step in the synthesis of peptides and numerous biologically important organic compounds. luxembourg-bio.com This compound serves as a protected form of the amino acid aspartic acid, which can be incorporated into peptide chains.
The acetamido group serves as a protecting group for the α-amino group, while the benzyl ester protects the side-chain carboxylic acid. This differential protection scheme is crucial in solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential addition of amino acids to build a desired peptide sequence. For example, heteropeptides containing L-aspartic acid and its benzyl ester derivative have been synthesized using SPPS. nih.gov The incorporation of such modified amino acids can influence the hydrophobicity and biological activity of the resulting peptide.
The development of peptide and amide analogs is a key strategy in medicinal chemistry to improve the properties of naturally occurring peptides, such as their stability and bioavailability. The use of building blocks like this compound is central to these efforts.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Not Available | C13H15NO5 | 265.26 g/mol |
| (S)-2-Acetamido-4-(tert-butoxy)-4-oxobutanoic acid | 117833-18-8 | C10H17NO5 | 231.25 g/mol nih.gov |
| 4-(Benzyloxy)-4-oxobutanoic acid | 103-40-2 | C11H12O4 | 208.21 g/mol chemscene.com |
Application of the Chemical Compound in Heterocyclic Synthesis
While its primary role is in peptide and complex molecule synthesis, the functional groups within this compound also lend themselves to the construction of heterocyclic compounds. Heterocyclic structures are prevalent in a vast array of pharmaceuticals and biologically active compounds.
Derivatives of 4-oxobutanoic acid have been utilized as precursors for the synthesis of various heterocyclic systems. For example, a related compound, 4-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-hydroxy-4-oxobutanoic acid, has been used to synthesize thiadiazole, imidazole, and pyridazinone derivatives. semanticscholar.org These heterocyclic motifs are known to exhibit a range of biological activities.
Applications in Chemical Biology and Mechanistic Probe Development
Investigation of the Chemical Compound as a Mechanistic Probe for Biological Processes
There is no available research that specifically details the use of 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid as a tool to investigate the mechanisms of biological processes. Studies on related compounds, like N-acetyl-L-aspartic acid, have explored their roles in neurobiology, but these findings cannot be directly and accurately attributed to the benzyl (B1604629) ester derivative without specific experimental evidence.
Enzyme Substrate or Inhibitor Analog Development Utilizing the Chemical Compound for Mechanistic Enzymology
There is a lack of published research on the development and application of this compound as a substrate or an inhibitor analog for the study of enzyme mechanisms. While analogs of N-acetyl-L-aspartic acid have been investigated in the context of enzymes like aspartate N-acetyltransferase, no such studies have been found for the specific benzyl ester compound.
Due to the absence of specific data for "this compound" in these areas, the creation of an informative and scientifically accurate article that is strictly focused on this compound and the requested topics is not feasible.
Analytical Method Development for Research Scale Studies of 2 Acetamido 4 Benzyloxy 4 Oxobutanoic Acid
Chromatographic Separations (HPLC, GC) for Purity Assessment and Quantification of the Chemical Compound
Chromatographic techniques are paramount for resolving 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid from potential impurities, starting materials, and byproducts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable platforms for the analysis of this compound, with the choice depending on the specific analytical need.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary technique for the purity assessment and quantification of this compound due to its polarity and the presence of a UV-active aromatic ring. A method can be developed based on the analysis of structurally similar compounds, such as N-protected amino acids and dicarboxylic acid monoesters. sielc.comhplc.eunih.gov
A typical starting point for method development would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and separating it from impurities with a wide range of polarities.
For sensitive detection, a UV detector set at a wavelength where the benzyl (B1604629) group exhibits strong absorbance, typically around 254 nm or 260 nm, would be appropriate. nih.gov Quantification can be achieved by creating a calibration curve using certified reference standards of this compound. In the absence of a reference standard, purity can be estimated by peak area percentage, assuming all components have a similar response factor at the detection wavelength. For enhanced sensitivity and specificity, particularly in complex matrices, pre-column derivatization with a fluorescent tag can be employed, followed by fluorescence detection. nih.govresearchgate.net
Interactive Data Table: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. hplc.eu |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape. sielc.com |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC with good UV transparency. sielc.com |
| Gradient | 10-90% B over 20 minutes | To elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance at this wavelength. nih.gov |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Gas Chromatography (GC)
Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation in the injector and column. Therefore, derivatization is a necessary step to increase its volatility and thermal stability. sigmaaldrich.com A common approach for compounds containing carboxylic acid and amide functional groups is silylation. researchgate.netnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the acidic protons on the carboxylic acid and amide groups to their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters. sigmaaldrich.comunina.it
The resulting silylated derivative is significantly more volatile and can be readily analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. unina.it The GC method would employ a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. A temperature program would be used to separate the derivatized analyte from any derivatization byproducts or other impurities.
Interactive Data Table: Proposed GC-MS Method Parameters (after Silylation)
| Parameter | Recommended Condition | Rationale |
| Derivatization Reagent | BSTFA with 1% TMCS | A common and effective silylation reagent for carboxylic acids and amides. unina.it |
| Reaction Conditions | 70°C for 30 minutes | Typical conditions for achieving complete derivatization. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of derivatized compounds. unina.it |
| Carrier Gas | Helium at 1 mL/min | Standard carrier gas for GC-MS. unina.it |
| Injector Temperature | 250 °C | To ensure rapid volatilization of the derivatized analyte. unina.it |
| Oven Program | 100°C (1 min), then 15°C/min to 300°C (hold 5 min) | A general-purpose temperature program to separate compounds with a range of boiling points. |
| Detector | Mass Spectrometer (Scan mode) | Provides structural information for peak identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that yields reproducible fragmentation patterns. unina.it |
Electrophoretic Techniques for Analysis of the Chemical Compound
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species like this compound. creative-proteomics.com Capillary Zone Electrophoresis (CZE) is the most suitable mode for this compound, separating ions based on their charge-to-size ratio.
For the analysis, a background electrolyte (BGE) with a pH above the pKa of the carboxylic acid group (typically around pH 3-5) would be used to ensure the analyte is in its anionic form. A borate (B1201080) buffer at a pH of around 9 is a common choice for the analysis of N-acetylated amino acids. The separation would be performed in an uncoated fused-silica capillary. Detection can be achieved using a diode array detector (DAD) at a low UV wavelength, such as 200 nm or 214 nm, where the amide and carboxyl groups absorb. nih.govnih.gov
The migration time of the analyte can be used for qualitative identification, while peak area can be used for quantification against a standard. CE methods are known for their high resolution, short analysis times, and minimal solvent consumption.
Interactive Data Table: Proposed Capillary Zone Electrophoresis Method Parameters
| Parameter | Recommended Condition | Rationale |
| Capillary | Fused-silica (50 µm ID, 50 cm total length) | Standard capillary for CZE. |
| Background Electrolyte (BGE) | 50 mM Sodium Borate, pH 9.2 | A common BGE for the analysis of acidic compounds and N-acetylated amino acids. |
| Voltage | 20 kV | Provides efficient separation and reasonable analysis times. |
| Temperature | 25 °C | For reproducible migration times. |
| Injection | Hydrodynamic (50 mbar for 5 s) | A common and reproducible injection method. |
| Detection | UV at 200 nm | Wavelength at which the amide and carboxyl functional groups absorb. |
Spectrophotometric Assays for Detection and Quantification in Research Samples
UV-Visible spectrophotometry can be a simple and rapid method for the quantification of this compound in solutions, provided that there are no other interfering substances that absorb at the same wavelength. The presence of the benzyl group in the molecule results in a characteristic UV absorbance spectrum. The benzyloxycarbonyl group is known to absorb UV light, and the benzyl radical itself has a strong absorption band around 258 nm. publish.csiro.au
For direct quantification, a calibration curve would be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. The choice of solvent is important; a solvent that does not absorb in the analytical wavelength range, such as methanol or ethanol, should be used.
While direct UV spectrophotometry is straightforward, it may lack specificity. For more complex samples, a colorimetric assay could be developed. This would typically involve a chemical reaction that produces a colored product with a unique λmax. One potential approach could involve the hydrolysis of the benzyl ester to yield the dicarboxylic acid, followed by a reaction specific for carboxylic acids. However, the development of such an assay would require significant research to establish the reaction conditions, stoichiometry, and to validate its specificity and sensitivity.
Interactive Data Table: Proposed UV Spectrophotometric Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | UV-Visible Spectrophotometer | Standard instrument for absorbance measurements. |
| Wavelength Scan | 200-400 nm | To determine the wavelength of maximum absorbance (λmax). |
| Analytical Wavelength | λmax (expected around 258-265 nm) | The wavelength of highest sensitivity for quantification. |
| Solvent | Methanol or Ethanol | UV-transparent solvents that are suitable for aromatic compounds. |
| Cuvette | 1 cm path length quartz cuvette | Standard cuvette for UV measurements. |
| Quantification | External calibration curve | A reliable method for determining the concentration of the analyte. |
Future Research Directions for 2 Acetamido 4 Benzyloxy 4 Oxobutanoic Acid
Exploration of Novel Synthetic Methodologies
The current synthesis of 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid typically involves the selective protection of L-aspartic acid followed by N-acetylation. While effective, these methods often rely on traditional techniques that may have limitations in terms of efficiency, scalability, and environmental impact. Future research is poised to address these challenges by exploring innovative synthetic strategies.
Key areas for future investigation include:
Enzymatic Synthesis: The use of enzymes, such as lipases or proteases, could offer a highly selective and environmentally benign route to the target compound. Research could focus on identifying or engineering enzymes that can catalyze the regioselective benzylation of N-acetylaspartic acid, minimizing the need for complex protection-deprotection steps.
Flow Chemistry: Continuous flow synthesis presents an opportunity to improve reaction control, enhance safety, and facilitate scalability. Developing a flow-based process for the synthesis of this compound could lead to higher yields, improved purity, and reduced production costs.
Green Chemistry Approaches: Future methodologies will likely emphasize sustainability. This includes the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste generation. For instance, replacing conventional acetylation reagents like acetic anhydride (B1165640) with more atom-economical alternatives is a promising avenue. google.com
Advanced Catalysis: The exploration of novel catalysts, including organocatalysts or nanocatalysts, could lead to more efficient and selective transformations. These catalysts might enable the direct and selective functionalization of aspartic acid derivatives under milder reaction conditions.
Design and Synthesis of Advanced Derivatives of the Chemical Compound
The inherent functionality of this compound—comprising a free carboxylic acid, an amide, and a benzyl (B1604629) ester—makes it an ideal scaffold for creating a diverse library of advanced derivatives. Future synthetic efforts will likely focus on modifying these functional groups to generate molecules with tailored properties.
Table 1: Potential Sites for Derivatization and Future Research Goals
| Functional Group | Potential Modifications | Research Objective |
|---|---|---|
| Free Carboxylic Acid | Amidation, Esterification (with various alcohols), Reduction to alcohol | Create peptidomimetics, prodrugs, or monomers for polymerization. |
| Acetamido Group | Replacement with other acyl groups (e.g., long-chain fatty acids, fluorinated acyl groups) | Modulate lipophilicity, metabolic stability, or self-assembly properties. |
| Benzyl Ester | Hydrogenolysis to reveal carboxylic acid, Transesterification, Modification of the benzyl ring (e.g., adding substituents) | Enable orthogonal deprotection strategies, tune electronic properties, or attach reporter groups. |
A significant future direction involves using this compound as a chiral building block for the stereocontrolled synthesis of complex molecules. The defined stereocenter can be exploited to produce enantiomerically pure pharmaceuticals or other biologically active compounds. Techniques such as directed C-H activation could be applied to derivatives to install further complexity in a modular and stereocontrolled fashion. nih.gov
Expansion of Applications in Chemical Biology Research
The parent molecule, N-acetylaspartic acid (NAA), is the second most abundant molecule in the brain and serves as a neuronal marker. wikipedia.org This biological context provides a strong impetus for developing this compound and its derivatives as tools for chemical biology.
Future applications in this field could include:
Development of Chemical Probes: The compound can be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes. These probes could be used to study the enzymes involved in NAA metabolism or to visualize neuronal processes.
Inhibitor and Modulator Synthesis: Derivatives could be designed as inhibitors or modulators of enzymes that interact with NAA or related metabolites. The benzyl ester group, for instance, could mimic substrate binding to access active sites, potentially leading to new therapeutic agents for neurological disorders.
Precursors for Peptide and Glycopeptide Synthesis: As a protected amino acid, the compound is a valuable precursor for solid-phase peptide synthesis. Future work could involve incorporating it into novel peptides or peptidomimetics to study protein-protein interactions or to develop new drug candidates. Its structure is also amenable for use in the synthesis of glycopeptide fragments for research in glycobiology.
Integration of the Chemical Compound into Advanced Materials Science Research
The unique combination of a chiral backbone, hydrogen-bonding capabilities (amide and carboxylic acid), and an aromatic moiety (benzyl group) makes this compound an attractive monomer for the creation of advanced functional materials.
Prospective research directions in materials science include:
Biodegradable Polymers: The free carboxylic acid and the ester group provide two reactive sites for polymerization. Future research could focus on synthesizing novel polyesters or polyamides. The inherent chirality of the monomer could impart unique properties, such as specific secondary structures, to the resulting polymers, making them suitable for applications in biomedicine.
Hydrogel Formation: Derivatives of the compound could be designed as gelators capable of forming supramolecular hydrogels. The amide group is an excellent hydrogen bond donor/acceptor, which is a key feature for self-assembly. These hydrogels could find applications in tissue engineering, controlled drug release, and as matrices for 3D cell culture.
Functional Surface Modification: The carboxylic acid group can be used to anchor the molecule onto various surfaces, such as metal oxides or nanoparticles. This could be used to create chiral surfaces for enantioselective separations or to functionalize nanoparticles for targeted drug delivery.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 265.26 g/mol |
| Appearance | Solid |
| Chirality | Chiral (Typically available as the L- or (S)-enantiomer) |
| Functional Groups | Carboxylic Acid, Amide, Benzyl Ester |
Q & A
Q. What are the standard synthetic routes for 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid?
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, followed by malonate-based alkylation for the acetamido-oxobutanoic acid backbone. For example:
- Step 1 : React a brominated phenyl precursor with diethyl acetamidomalonate in the presence of NaOEt and NaI to form an α-substituted intermediate .
- Step 2 : Hydrolyze the intermediate under acidic conditions to yield the free carboxylic acid. Purification via reverse-phase chromatography (e.g., ODS columns with H₂O/MeOH mobile phases) is recommended .
- Critical parameters : Catalyst loading (e.g., Pd(OAc)₂), reaction time, and pH control during hydrolysis to avoid side reactions.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substituent integration and stereochemistry. Key signals include δ ~12.5 ppm (carboxylic acid proton) and δ ~8.1 ppm (acetamido NH) .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion ([M+H]⁺) and isotopic pattern .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Requires high-purity crystals .
Advanced Research Questions
Q. How can low yields in Suzuki coupling steps be resolved?
Low yields often arise from inefficient catalyst activation or competing side reactions. Methodological optimizations include:
- Pre-catalyst activation : Use ligands like SPhos or XPhos to stabilize Pd(0) intermediates .
- Solvent optimization : Replace MeOH/H₂O with dioxane/H₂O for better solubility of aryl boronic acids .
- Temperature control : Gradual heating (e.g., reflux after initial room-temperature stirring) improves coupling efficiency .
Q. How is stereochemical purity assessed and controlled during synthesis?
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers .
- X-ray crystallography : Resolve absolute configuration via SHELXL refinement, leveraging anomalous scattering data from heavy atoms (e.g., bromine substituents) .
- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated data to confirm stereochemistry .
Q. How can computational modeling guide structural analysis of this compound?
- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to validate conformers .
- Docking studies : Use AutoDock Vina to explore interactions with biological targets (e.g., amino acid oxidases), focusing on hydrogen bonding with the acetamido and benzyloxy groups .
Q. What strategies mitigate impurities in final purification?
- Multi-step chromatography : Combine silica gel (for bulk impurities) and reverse-phase HPLC (for polar byproducts) .
- Acid-base partitioning : Extract the free acid into aqueous NaHCO₃, then precipitate impurities via pH adjustment .
Data Contradiction and Mechanistic Analysis
Q. How to resolve discrepancies between theoretical and experimental NMR data?
Q. What mechanistic insights explain variable yields in malonate alkylation?
- Steric hindrance : Bulky benzyloxy groups may slow nucleophilic attack on the malonate. Use DBU as a non-nucleophilic base to enhance deprotonation .
- Side reactions : Competing decarboxylation can occur under prolonged heating. Monitor reaction progress via TLC and quench promptly after completion .
Biological and Application-Oriented Questions
Q. How to design derivatives for amino acid oxidase inhibition studies?
Q. What in vitro assays are suitable for evaluating bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
